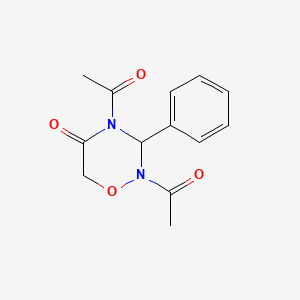
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one is a heterocyclic compound that belongs to the class of oxadiazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research due to its potential bioactivity and versatility in synthetic chemistry.
Preparation Methods
The synthesis of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one typically involves the [3 + 3] cycloaddition of in situ generated azaoxyallyl cations with nitrones. This reaction is carried out in the presence of sodium carbonate (Na₂CO₃) as a base. The azaoxyallyl cations are generated from α-halohydroxamates, which then react with nitrones to form the desired oxadiazinanone derivatives. The reaction proceeds under mild conditions and yields the target compound in good to excellent yields (56-99%) .
Chemical Reactions Analysis
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazinanone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazinanone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential bioactivity, making it a candidate for biological studies.
Medicine: Due to its unique structure, it may have potential therapeutic applications, although further research is needed.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and its conformational flexibility play a crucial role in its bioactivity .
Comparison with Similar Compounds
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one can be compared with other oxadiazinanone derivatives, such as:
3-Phenyl-1,4,2-dioxazol-5-one: This compound has a similar structure but differs in the position and type of substituents.
2-Methyl-2-phenyl-1,3,4-oxadiazinan-5-one: Another similar compound with different substituents and potential bioactivity. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .
Properties
CAS No. |
83395-46-4 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2,4-diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-12(18)8-19-15(10(2)17)13(14)11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3 |
InChI Key |
OMKHYSWUWNAZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(N(OCC1=O)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















